tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol It is a piperidine derivative that features a tert-butyl ester group and a hydroxypentylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the hydroxypentylidene group . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A similar compound with a hydroxymethylphenyl group instead of a hydroxypentylidene group.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another related compound with a hydroxyethylphenyl group.
Uniqueness
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate is unique due to its specific hydroxypentylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific interactions and reactivity can be leveraged for desired outcomes .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXKFVJTFXXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C1CCN(CC1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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